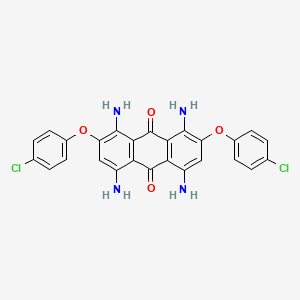
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is known for its unique structure, which includes multiple amino groups and chlorophenoxy substituents attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups are further reacted with 4-chlorophenol in the presence of a base to form the chlorophenoxy substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with various biomolecules, potentially disrupting cellular processes. Its chlorophenoxy groups may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of chlorine atoms.
1,4,5,8-Tetraamino-2,7-bis(4-methoxyphenoxy)anthracene-9,10-dione: Contains methoxy groups instead of chlorophenoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione is unique due to its specific combination of amino and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific interactions and functionalities.
Eigenschaften
CAS-Nummer |
88600-60-6 |
|---|---|
Molekularformel |
C26H18Cl2N4O4 |
Molekulargewicht |
521.3 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-bis(4-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H18Cl2N4O4/c27-11-1-5-13(6-2-11)35-17-9-15(29)19-21(23(17)31)26(34)22-20(25(19)33)16(30)10-18(24(22)32)36-14-7-3-12(28)4-8-14/h1-10H,29-32H2 |
InChI-Schlüssel |
BZYNMOKJVUGRKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=C(C=C5)Cl)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


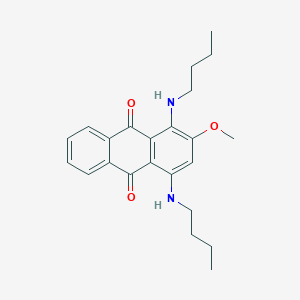
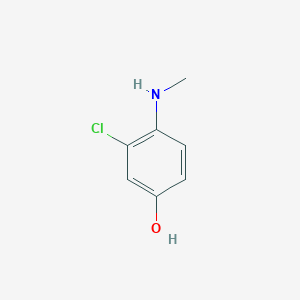
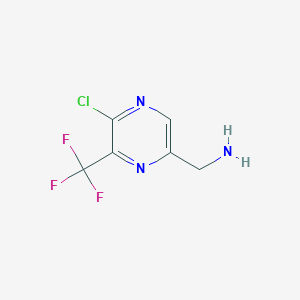
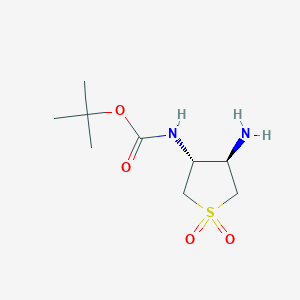
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
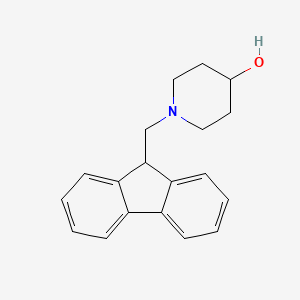
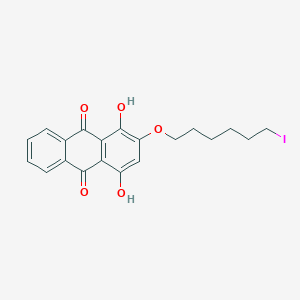
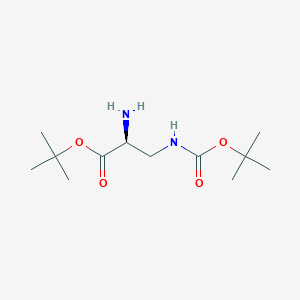
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
